2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one
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Overview
Description
2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one is a heterocyclic compound that belongs to the class of naphthopyran derivatives This compound is characterized by the presence of a fluorophenyl group attached to the naphthopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a typical synthetic route may involve the reaction of 3-fluorobenzaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired naphthopyran derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate: This compound shares a similar pyran core with a fluorophenyl group but has different substituents that confer unique properties.
Spiropyrans: These compounds have a similar structural motif and are known for their photochromic properties.
Benzopyran-4-one derivatives: These compounds are structurally related and have been studied for their antiproliferative and anti-inflammatory activities.
Uniqueness
2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
652138-26-6 |
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Molecular Formula |
C19H11FO2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(3-fluorophenyl)benzo[g]chromen-4-one |
InChI |
InChI=1S/C19H11FO2/c20-15-7-3-6-14(8-15)18-11-17(21)16-9-12-4-1-2-5-13(12)10-19(16)22-18/h1-11H |
InChI Key |
YVBRXOKHDVMWBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(O3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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